Cas no 7355-12-6 (diethyl 3,3''-sulphonylbispropionate)

diethyl 3,3''-sulphonylbispropionate structure
7355-12-6 structure
Product Name:diethyl 3,3''-sulphonylbispropionate
CAS No:7355-12-6
MF:C10H18O6S
MW:266.311322689056
CID:978171
PubChem ID:81813
Update Time:2025-04-19

diethyl 3,3''-sulphonylbispropionate Chemical and Physical Properties

Names and Identifiers

    • diethyl 3,3''-sulphonylbispropionate
    • NSC8184; Diethyl 3,3'-sulphonylbispropionate; diethyl 3,3'-sulfonylbispropionate; AC1L324Q; diethyl 3,3'-sulfonyldipropanoate; Bis-< 2-aethoxycarbonyl-aethyl> -sulfon; CTK8D8964; AR-1I4505; EINECS 230-879-8; AC1Q658T; Bis-(2-ethoxycarbonyl-ethyl)-sulfon;
    • SCHEMBL9493128
    • NSC 8184
    • NSC-8184
    • EINECS 230-879-8
    • FBR3QV488P
    • 7355-12-6
    • DTXSID10223743
    • Propanoic acid, 3,3'-sulphonylbis-, diethyl ester
    • Diethyl 3,3'-sulphonylbispropionate
    • NSC8184
    • Propanoic acid, 3,3'-sulfonylbis-, diethyl ester
    • Diethyl 3,3'-sulfonylbispropionate
    • UNII-FBR3QV488P
    • NS00043693
    • DS-010793
    • IKKBIEICVVEXON-UHFFFAOYSA-N
    • Diethyl 3,3-sulphonylbispropionate
    • Inchi: 1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3
    • InChI Key: IKKBIEICVVEXON-UHFFFAOYSA-N
    • SMILES: S(CCC(=O)OCC)(CCC(=O)OCC)(=O)=O

Computed Properties

  • Exact Mass: 266.08244
  • Monoisotopic Mass: 266.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.1A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.201
  • Boiling Point: 418.4°C at 760 mmHg
  • Flash Point: 206.9°C
  • Refractive Index: 1.461
  • PSA: 86.74
  • LogP: 1.38840

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